Cas no 1448050-10-9 (N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide)

N-{2-3-(チオフェン-2-イル)-1H-ピラゾール-1-イルエチル}-9H-キサンテン-9-カルボキサミドは、有機合成化学において重要な中間体として利用される化合物です。この分子は、チオフェン環とピラゾール環を有するユニークな構造を持ち、高い電子密度とπ共役系を特徴とします。キサンテン骨格の導入により、優れた光学的特性と安定性を併せ持ち、特に材料科学分野での応用が期待されます。また、分子内の官能基の多様性から、さらなる誘導体合成の起点としても有用です。その特異な構造は、医薬品や機能性材料の開発における新規候補化合物としての可能性を示唆しています。

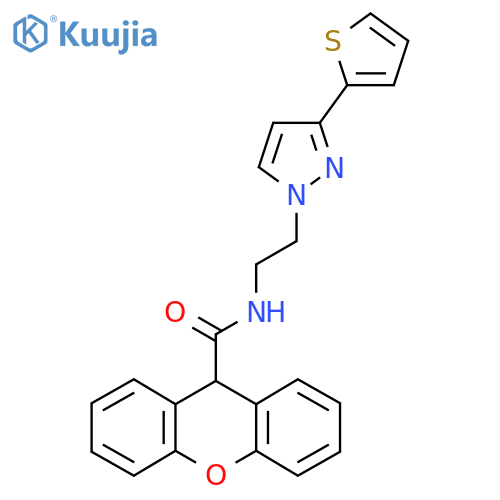

1448050-10-9 structure

商品名:N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide

N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide

- N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide

- AKOS024562642

- N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide

- N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

- F6439-5166

- 1448050-10-9

-

- インチ: 1S/C23H19N3O2S/c27-23(24-12-14-26-13-11-18(25-26)21-10-5-15-29-21)22-16-6-1-3-8-19(16)28-20-9-4-2-7-17(20)22/h1-11,13,15,22H,12,14H2,(H,24,27)

- InChIKey: WYMLQGHQTYUAGB-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1C=CN(CCNC(C2C3C=CC=CC=3OC3C=CC=CC2=3)=O)N=1

計算された属性

- せいみつぶんしりょう: 401.11979803g/mol

- どういたいしつりょう: 401.11979803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 554

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 84.4Ų

N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6439-5166-2mg |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6439-5166-4mg |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6439-5166-5μmol |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6439-5166-10mg |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6439-5166-30mg |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6439-5166-50mg |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6439-5166-5mg |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6439-5166-1mg |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6439-5166-20μmol |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6439-5166-40mg |

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide |

1448050-10-9 | 40mg |

$140.0 | 2023-09-09 |

N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide 関連文献

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

1448050-10-9 (N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 61549-49-3(9-Decenenitrile)

- 2279938-29-1(Alkyne-SS-COOH)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量